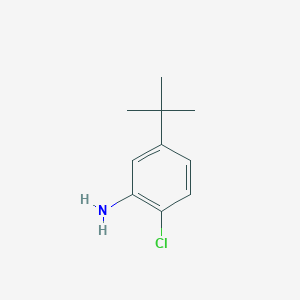

2-氯-5-叔丁基苯胺

描述

Synthesis Analysis

The synthesis of tert-butyl compounds involves multiple steps and can be derived from different starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its synthesis involved the use of chiral auxiliaries and resolution with O,O'-dibenzoyltartaric acid . Similarly, other tert-butyl compounds such as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one were synthesized from 1-tert-butylhydrazine and other reactants . These methods could potentially be adapted for the synthesis of 2-Chloro-5-tert-butylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are often complex and can be determined using techniques such as X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group with specific cell parameters . Similarly, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by X-ray diffraction and compared with a DFT-optimized structure . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The tert-butyl group in the compounds discussed can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method, indicating the reactivity of the tert-butyl group towards acylation . Additionally, the tert-butyl group can influence the reactivity of other functional groups in the molecule, as seen in the Michael additions and alkylation reactions described in the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the crystal structure and density functional theory (DFT) studies provide information on the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and potential applications of the compounds in chemical synthesis and pharmaceutical development.

科学研究应用

化学性质和反应

- 2-氯-3,5-二叔丁基苯胺(包括2-氯-5-叔丁基苯胺)的解离常数已被研究,以了解邻位卤原子对苯胺碱性的影响。这项研究对于了解这些化合物在各种反应中的化学行为非常重要 (Koning, 2010)。

在传感技术中的应用

- 2-氯-5-叔丁基苯胺衍生物已被用于开发高荧光钬配合物,该配合物可用于对映选择性传感手性氨基醇。这展示了其在开发灵敏且选择性的化学传感器中的潜在应用 (Liu, Pestano, & Wolf, 2008)。

催化应用

- 叔丁基苯胺(包括 2-氯-5-叔丁基苯胺)用于各种应用,例如药品、农药、塑料、添加剂和染料。通过甲基叔丁基醚 (MTBE) 和叔丁醇在固体酸上的烷基化来生产它们的的研究为这些重要化学品的更有效生产方法提供了见解 (Yadav & Doshi, 2003)。

药物发现和药物研究

- 在药物发现中,2-氯-5-叔丁基苯胺已用于合成药物化合物。2-氨基-5-叔丁基吡啶是一种新颖的合成物,与 4-叔丁基苯胺相比,它具有更好的类药物特性,突出了其在开发新药物中的作用 (Thomson, Reilly, & Sandham, 2011)。

先进材料开发

- 涉及 2-氯-5-叔丁基苯胺衍生物的金属配合物的电子结构的研究为具有特定电子和磁性特性的先进材料的开发提供了有价值的见解。这对于电子学、催化和材料科学中的应用至关重要 (Kapre et al., 2007)。

安全和危害

作用机制

Target of Action

It’s known that aniline derivatives often interact with various enzymes and receptors in biological systems .

Mode of Action

Aniline derivatives typically undergo nucleophilic substitution reactions . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Strain CNP-8 . In this organism, 2-Chloro-5-Nitrophenol is partially reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This suggests that 2-Chloro-5-tert-butylaniline might also be involved in similar reduction reactions in certain organisms.

Pharmacokinetics

The compound’s molecular weight of 18368 suggests it could potentially be absorbed and distributed in the body

Result of Action

Aniline derivatives can have various effects depending on their specific structures and the biological systems they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-tert-butylaniline. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is influenced by the mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

属性

IUPAC Name |

5-tert-butyl-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQOELTIIUNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679226 | |

| Record name | 5-tert-Butyl-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918445-56-4 | |

| Record name | 5-tert-Butyl-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

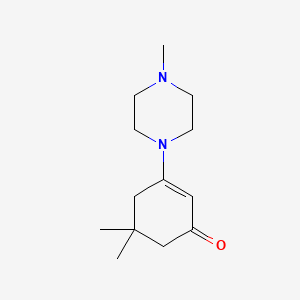

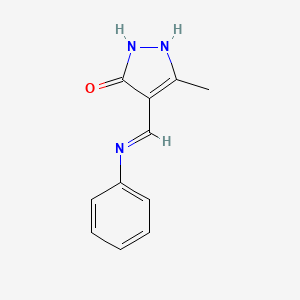

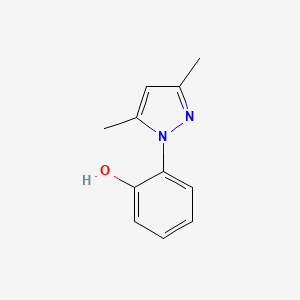

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo-](/img/structure/B3033089.png)

![1-(Benzenesulfonyl)bicyclo[1.1.0]butane](/img/structure/B3033091.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)

![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)

![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)